molecular formula C21H30N4 B14301636 4,4'-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) CAS No. 122010-64-4

4,4'-(Hydrazinylidenemethylene)bis(N,N-diethylaniline)

Cat. No.: B14301636
CAS No.: 122010-64-4
M. Wt: 338.5 g/mol
InChI Key: FCBQGPZSKXSRKX-UHFFFAOYSA-N
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Description

4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound’s structure includes two N,N-diethylaniline groups connected by a hydrazinylidenemethylene bridge, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) typically involves the reaction of N,N-diethylaniline with hydrazine derivatives under controlled conditions. One common method includes the condensation reaction between N,N-diethylaniline and hydrazine hydrate in the presence of a catalyst, such as acetic acid, at elevated temperatures. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and bromine for halogenation.

Major Products

The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) involves its ability to interact with various molecular targets through its reactive functional groups. The hydrazinylidenemethylene bridge allows for the formation of stable complexes with metals and other substrates, facilitating catalytic and binding processes. The compound’s aromatic rings can also participate in π-π interactions, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but with dimethyl groups instead of diethyl groups.

    4,4’-Methylenebis(2,6-diethylaniline): Contains additional ethyl groups on the aromatic rings.

Uniqueness

4,4’-(Hydrazinylidenemethylene)bis(N,N-diethylaniline) is unique due to its hydrazinylidenemethylene bridge, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired.

Properties

CAS No.

122010-64-4

Molecular Formula

C21H30N4

Molecular Weight

338.5 g/mol

IUPAC Name

4-[C-[4-(diethylamino)phenyl]carbonohydrazonoyl]-N,N-diethylaniline

InChI

InChI=1S/C21H30N4/c1-5-24(6-2)19-13-9-17(10-14-19)21(23-22)18-11-15-20(16-12-18)25(7-3)8-4/h9-16H,5-8,22H2,1-4H3

InChI Key

FCBQGPZSKXSRKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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